molecular formula C17H18N4O4S2 B2423113 ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 389072-38-2

ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2423113
CAS No.: 389072-38-2
M. Wt: 406.48
InChI Key: HBYAPVNQNDWDOO-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-2-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYAPVNQNDWDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate involves:

Biological Activity

The compound 2-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyridine-3-carbonitrile is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates a triazolo-pyridazine scaffold, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Cyclobutyl Group : This step may involve alkylation reactions to attach the cyclobutyl moiety to the triazole scaffold.
  • Azetidine Formation : The azetidine ring is synthesized through nucleophilic substitution reactions.

These synthetic routes require optimization to achieve high yields and purity.

The biological activity of the compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple nitrogen atoms in the triazole and pyridazine rings enhances its potential to form hydrogen bonds and coordinate with metal ions in active sites of proteins.

Biological Activity

Research indicates that compounds related to the triazolo-pyridazine scaffold exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyridazines possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in preliminary studies. For example, derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on derivatives containing the triazole moiety reported significant inhibition against Gram-positive bacteria with MIC values ranging from 32 to 64 μg/mL .
  • Cytotoxicity Tests : In vitro assays on cancer cell lines revealed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations as low as 10 μM, suggesting potent anticancer activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Triazolo-Pyridazine Derivative AAntimicrobialStaphylococcus aureus32 μg/mL
Triazolo-Pyridazine Derivative BAnticancerMCF-7 (breast cancer)IC50 = 10 μM
Triazolo-Pyridazine Derivative CAntimicrobialEscherichia coli64 μg/mL
Triazolo-Pyridazine Derivative DAnticancerHeLa (cervical cancer)IC50 = 15 μM

Q & A

Q. What are the typical synthetic routes for synthesizing 1,3,4-thiadiazole derivatives like ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or condensation reactions. For example, 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole can react with amines (e.g., piperidine) in benzene under reflux (8 hours, 1:2 molar ratio), followed by recrystallization from hexane . Key steps include:
  • Reagent selection : Use of polar aprotic solvents (e.g., DMSO) and bases (e.g., N-ethylmorpholine) to facilitate amide bond formation .
  • Purification : Washing with NaOH solution to remove acidic byproducts and recrystallization for purity .

Q. How is the molecular structure of such compounds confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., S···O hypervalent interactions at 2.625–2.628 Å) .
  • 1H NMR spectroscopy : Confirms proton environments (e.g., acetamido NH at δ ~12.45 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Derivatives exhibit antihypertensive, anticonvulsant, and diuretic activities. Bioactivity is often assessed via:
  • In vitro assays : Enzyme inhibition (e.g., carbonic anhydrase for acetazolamide analogs) .
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., cyclopropaneamido groups) to enhance target affinity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning identifies optimal conditions. For example:
  • Reaction path search : Simulate intermediates and transition states to identify energetically favorable routes .
  • Experimental validation : Narrow conditions using computational predictions (e.g., solvent polarity, temperature) .
    Table 1 : Computational vs. Experimental Yields for Thiadiazole Derivatives
DerivativePredicted Yield (%)Experimental Yield (%)
Analog A8582
Analog B7875

Q. What role do hypervalent S···O interactions play in molecular conformation and stability?

  • Methodological Answer : Syn-oriented S···O interactions (2.625–2.628 Å) stabilize planar thiadiazole-acetamido units, reducing conformational flexibility. This is critical for:
  • Crystal packing : Centrosymmetric dimers via N–H···N hydrogen bonds (Table 2) .
  • Thermal stability : Higher melting points (e.g., 376–377 K) compared to non-planar analogs .
    Table 2 : Key Hydrogen Bond Parameters (Å, °)
D–H···AD–H (Å)H···A (Å)D···A (Å)∠D–H–A (°)
N–H···N0.862.132.95158

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Cross-validation : Use multiple techniques (e.g., X-ray, NMR, IR) to confirm functional groups .
  • Refinement parameters : Adjust X-ray refinement models (e.g., riding H-atom approximations with Uiso = 1.2Ueq) to reduce discrepancies .
  • DFT-NMR comparison : Calculate chemical shifts using solvent-polarizable continuum models (PCM) to match experimental NMR .

Q. What strategies enhance the bioactivity of 1,3,4-thiadiazole analogs?

  • Methodological Answer :
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .
  • Pharmacophore hybridization : Merge thiadiazole cores with bioactive moieties (e.g., benzamide sulfonamides) to target multiple pathways .

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